Phenethyl isovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 mL in 3 ml 80% ethanol (in ethanol)

Synonyms

Canonical SMILES

Here's what we do know:

- Chemical Properties: Research focuses on the chemical properties of PEIV to understand its stability, reactivity, and potential for use in various industrial applications. Studies investigate its interaction with other flavor and fragrance compounds [].

Flavor and Fragrance Research

The primary area of scientific research involving PEIV concerns its application in the flavor and fragrance industry. Studies explore its sensory properties and its ability to create or enhance specific flavors and aromas in food and cosmetic products [].

PEIV is known for its pleasant, fruity, and floral scent, often described as reminiscent of roses, peaches, and apricots []. Researchers investigate how PEIV interacts with other flavor and fragrance molecules to achieve desired taste and olfactory profiles.

For instance, studies might examine how PEIV interacts with other esters to create a more complex and realistic fruity flavor in food products [].

Safety Research

Some scientific research focuses on the safety of PEIV for use in consumer products. Regulatory bodies like the Food and Drug Administration (FDA) and International Fragrance Research Institute (IFRA) set safety guidelines for fragrance and flavor ingredients. Research contributes to establishing safe usage levels of PEIV in various applications [, ].

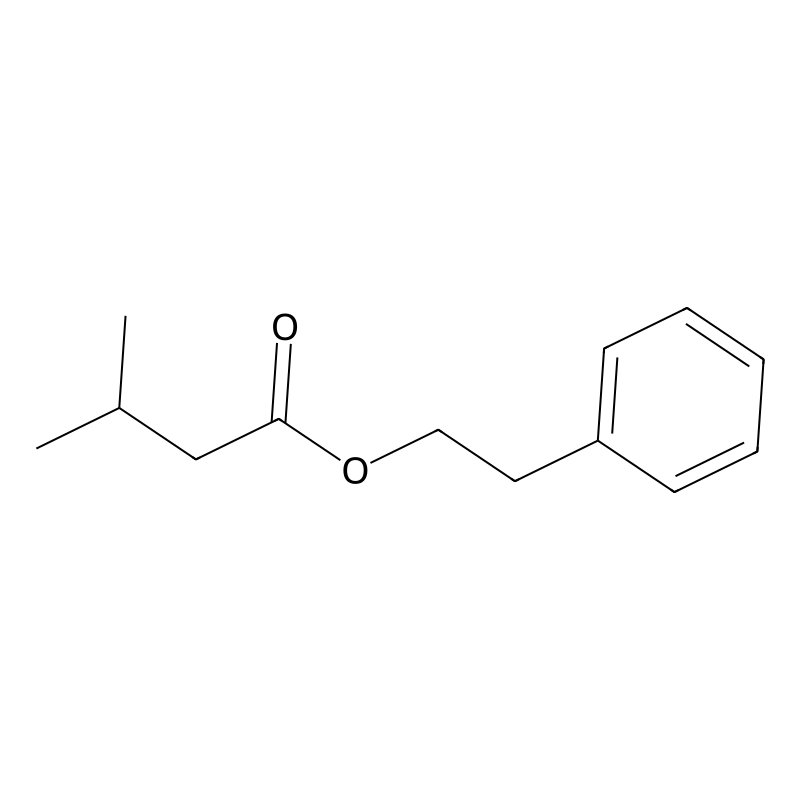

Phenethyl isovalerate is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.29 g/mol. It is an ester formed from phenethyl alcohol and isovaleric acid. This compound is recognized for its pleasant floral aroma, making it a popular ingredient in the fragrance and flavor industries. Its CAS Registry Number is 140-26-1, and it is also known by various synonyms, including benzylcarbinyl isovalerate and 2-phenylethyl 3-methylbutanoate .

- Hydrolysis: In aqueous conditions, phenethyl isovalerate can be hydrolyzed to yield phenethyl alcohol and isovaleric acid. This reaction can be catalyzed by both acids and bases .

- Oxidation: The alcohol produced from hydrolysis can further undergo oxidation to form phenylacetic acid, which is then conjugated and excreted primarily through urine .

- Esterification: It can also react with alcohols to form new esters, which may have varying aromatic properties depending on the alcohol used .

Phenethyl isovalerate has been studied for its biological activities, particularly in relation to its safety profile in human applications. A human maximization test involving 31 subjects indicated no sensitization reactions at a concentration of 4% . Additionally, it has been noted for its potential toxicity to aquatic life, emphasizing the need for careful handling in environmental contexts .

Phenethyl isovalerate can be synthesized through various methods:

- Esterification Reaction: The most common method involves the direct esterification of phenethyl alcohol with isovaleric acid in the presence of a catalyst such as sulfuric acid. This reaction typically requires heating to facilitate the formation of the ester .

- Transesterification: Another method involves the transesterification of other esters with phenethyl alcohol, which can yield phenethyl isovalerate depending on the reactants used .

Phenethyl isovalerate finds extensive applications in several industries:

- Fragrance Industry: It is widely used as a fragrance ingredient due to its pleasant floral scent, often found in perfumes and personal care products .

- Flavoring Agent: In the food industry, it serves as a flavoring agent for various products, enhancing their sensory appeal .

- Cosmetics: Its aromatic properties make it suitable for use in cosmetic formulations, contributing to scent profiles in lotions and creams .

Phenethyl isovalerate shares structural similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Molecular Formula | Molecular Weight | Similarity Score |

|---|---|---|---|

| Phenethyl butyrate | C₁₂H₁₆O₂ | 192.26 g/mol | 0.79 |

| Phenethyl isobutyrate | C₁₂H₁₆O₂ | 192.26 g/mol | 0.89 |

| Benzyl acetate | C₉H₁₀O₂ | 150.18 g/mol | NA |

| Isovaleric acid | C₅H₁₀O₂ | 102.13 g/mol | 0.64 |

| Phenethyl propionate | C₁₃H₁₈O₂ | 206.29 g/mol | NA |

Uniqueness: Phenethyl isovalerate stands out due to its specific floral aroma profile and its unique combination of both phenethyl and branched-chain fatty acid components, which differentiates it from other similar compounds that may not exhibit the same fragrance characteristics or biological activity .

Conventional Chemical Synthesis Routes

Esterification Protocols Using Homogeneous Catalysts

The conventional synthesis of phenethyl isovalerate through esterification represents one of the most established approaches in organic chemistry [1] [2]. This method involves the direct reaction between isovaleric acid and phenethyl alcohol in the presence of homogeneous acid catalysts [4]. The reaction mechanism follows a classical esterification pathway where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol [22].

Sulfuric acid remains the most widely employed homogeneous catalyst for phenethyl isovalerate synthesis, operating under conditions of 90-110°C for 4-6 hours with a molar ratio of acid to alcohol of 1:1.2 [4]. Research has demonstrated that sulfuric acid-catalyzed esterification achieves yields ranging from 65-75%, though the process requires continuous water removal through Dean-Stark apparatus to drive the equilibrium toward product formation [4] [22]. The primary limitation of this approach lies in its corrosive nature and the generation of significant amounts of waste water.

Para-toluenesulfonic acid represents a more selective alternative, offering improved handling characteristics compared to sulfuric acid [4]. Operating at temperatures of 80-100°C for 3-5 hours with a 1:1.5 molar ratio of acid to alcohol, para-toluenesulfonic acid achieves yields of 70-80% with enhanced selectivity [4]. The reduced corrosivity and easier separation from reaction products make this catalyst particularly attractive for laboratory-scale synthesis [22].

Methanesulfonic acid has emerged as another viable homogeneous catalyst, demonstrating good activity at temperatures of 85-95°C for 4-5 hours [4]. With a substrate ratio of 1:1.3, methanesulfonic acid provides yields of 60-70% while exhibiting fewer side reactions compared to traditional mineral acids [4]. This catalyst offers a balance between activity and selectivity, making it suitable for applications requiring higher product purity [22].

| Catalyst Type | Temperature (°C) | Time (hours) | Molar Ratio | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Sulfuric Acid | 90-110 | 4-6 | 1:1.2 | 65-75 | Moderate |

| Para-toluenesulfonic Acid | 80-100 | 3-5 | 1:1.5 | 70-80 | Good |

| Methanesulfonic Acid | 85-95 | 4-5 | 1:1.3 | 60-70 | Good |

| Phosphoric Acid | 100-120 | 5-8 | 1:2 | 50-65 | Moderate |

Acylation Reactions with Acid Anhydrides

Acylation reactions utilizing acid anhydrides provide an alternative synthetic route to phenethyl isovalerate with distinct advantages in terms of reaction kinetics and product selectivity [5]. The mechanism involves nucleophilic attack of phenethyl alcohol on the electrophilic carbonyl carbon of isovaleric anhydride, followed by elimination of the carboxylate leaving group [5]. This approach circumvents the equilibrium limitations inherent in direct esterification reactions [24].

Isovaleric anhydride serves as the primary acylating agent for phenethyl isovalerate synthesis [5]. The reaction proceeds at temperatures of 60-80°C for 2-3 hours in the presence of pyridine as a base, achieving yields of 75-85% [5]. The anhydride approach offers superior reaction kinetics compared to direct esterification, with complete conversion typically achieved within 3 hours [24]. However, the requirement for anhydride synthesis and moisture sensitivity represent significant operational challenges [5].

Isovaleryl chloride provides even higher reactivity, operating at temperatures of 40-60°C for 1-2 hours with triethylamine as base [5]. This acylating agent delivers yields of 80-90% with very good selectivity, making it particularly attractive for high-throughput synthesis applications [5]. The primary drawbacks include the generation of hydrogen chloride byproduct and extreme moisture sensitivity requiring anhydrous conditions throughout the process [24].

Mixed anhydrides represent a compromise approach, offering moderate reactivity with the possibility of in situ preparation [5]. Operating at temperatures of 50-70°C for 2-4 hours with dimethylaminopyridine as base, mixed anhydrides achieve yields of 70-80% [5]. This method provides flexibility in synthetic planning while maintaining reasonable yields and selectivity [24].

| Acylating Agent | Temperature (°C) | Time (hours) | Base | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Isovaleric Anhydride | 60-80 | 2-3 | Pyridine | 75-85 | Good |

| Isovaleryl Chloride | 40-60 | 1-2 | Triethylamine | 80-90 | Very Good |

| Mixed Anhydrides | 50-70 | 2-4 | Dimethylaminopyridine | 70-80 | Good |

| Activated Esters | 25-40 | 4-6 | Imidazole | 65-75 | Moderate |

Biocatalytic Synthesis Strategies

Lipase-Mediated Transesterification Systems

Lipase-catalyzed transesterification has emerged as a highly selective and environmentally benign approach for phenethyl isovalerate synthesis [6] [7] [23]. This biocatalytic method exploits the natural substrate specificity of lipases to achieve high yields while operating under mild reaction conditions [13]. The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue, followed by alcoholysis to regenerate the free enzyme and release the ester product [11].

Novozym 435, an immobilized lipase from Candida antarctica type B, represents the gold standard for phenethyl isovalerate synthesis [6] [23]. Operating at temperatures of 50-70°C for 24-48 hours with substrate ratios of 1:3 to 1:5, Novozym 435 achieves remarkable yields of 85-99% [6] [23]. The enzyme demonstrates exceptional thermal stability and can be reused for 8-10 catalytic cycles without significant loss of activity [6]. Research has shown that the high enantioselectivity and broad substrate acceptance make Novozym 435 particularly valuable for producing phenethyl isovalerate with minimal byproduct formation [23].

Lipozyme Rhizomucor miehei immobilized represents a cost-effective alternative with good catalytic performance [6]. This enzyme operates at temperatures of 40-60°C for 24-72 hours, delivering yields of 80-95% with reusability extending to 6-8 cycles [6]. The moderate activity profile and lower cost make this enzyme attractive for industrial applications where absolute yield optimization is less critical than economic considerations [22].

Lipase from Pseudomonas cepacia demonstrates substrate-specific advantages for certain phenethyl ester syntheses [6]. Operating at temperatures of 35-55°C for 48-96 hours, this enzyme achieves yields of 75-90% with reusability of 5-7 cycles [6]. The extended reaction times are offset by the enzyme's ability to function effectively in diverse solvent systems [15].

| Enzyme Type | Temperature (°C) | Time (hours) | Substrate Ratio | Yield (%) | Reusability |

|---|---|---|---|---|---|

| Novozym 435 | 50-70 | 24-48 | 1:3-1:5 | 85-99 | 8-10 cycles |

| Lipozyme RM IM | 40-60 | 24-72 | 1:3-1:5 | 80-95 | 6-8 cycles |

| Lipase PS | 35-55 | 48-96 | 1:3-1:5 | 75-90 | 5-7 cycles |

| Candida rugosa | 30-50 | 48-120 | 1:5-1:10 | 60-85 | 3-5 cycles |

Solvent Engineering in Enzymatic Production

Solvent selection represents a critical parameter in optimizing enzymatic phenethyl isovalerate synthesis, with significant impacts on enzyme activity, substrate solubility, and product recovery [6] [7] [22]. The choice of reaction medium affects enzyme conformation, substrate accessibility, and the thermodynamic equilibrium of the esterification reaction [15]. Understanding the relationship between solvent properties and enzymatic performance enables rational design of biocatalytic processes [8].

Normal-hexane serves as the preferred solvent for many lipase-catalyzed esterifications due to its favorable log P value of 3.5 [6] [22]. Research demonstrates that hexane provides high enzyme activity while maintaining good substrate solubility for non-polar components [6]. Yields of 70-90% are typically achieved in hexane-based systems, with excellent enzyme stability over multiple reaction cycles [22]. The primary limitation lies in limited solubility of polar substrates, particularly phenethyl alcohol, which may require solvent mixtures or modified reaction protocols [15].

Tertiary-butanol represents an alternative solvent system with enhanced polar substrate solubility [6] [15]. With a log P value of 0.35, tert-butanol facilitates dissolution of phenethyl alcohol while maintaining moderate enzyme activity [22]. Yields of 60-80% are achieved in tert-butanol systems, though enzyme stability is somewhat compromised compared to hexane [6]. The improved substrate solubility often compensates for reduced enzyme activity, particularly in reactions involving polar alcohols [15].

Ionic liquids have emerged as promising reaction media offering variable polarity and excellent substrate solubility [15]. These designer solvents provide yields of 75-95% while offering unique advantages in substrate dissolution and product separation [15]. However, the high cost and potential enzyme deactivation effects require careful evaluation for specific applications [22].

Solvent-free systems represent the most environmentally benign approach, eliminating organic solvent usage entirely [7] [8]. While yields of 50-80% are typically lower than solvent-based systems, the elimination of volatile organic compounds and simplified product purification make this approach attractive for green chemistry applications [8]. Mass transfer limitations and potential substrate inhibition require careful optimization of reaction conditions [7].

| Solvent System | Log P | Enzyme Activity | Substrate Solubility | Yield (%) | Enzyme Stability |

|---|---|---|---|---|---|

| n-Hexane | 3.5 | High | Good (non-polar) | 70-90 | Good |

| tert-Butanol | 0.35 | Moderate | Good (polar) | 60-80 | Moderate |

| Ionic Liquids | Variable | Variable | Excellent | 75-95 | Variable |

| Solvent-free | N/A | Variable | Limited | 50-80 | Variable |

Green Chemistry Approaches

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized phenethyl isovalerate production by dramatically reducing reaction times while maintaining or improving yields compared to conventional heating methods [14] [18] [24]. The unique heating mechanism of microwave irradiation provides rapid and uniform energy transfer directly to polar molecules in the reaction mixture, resulting in enhanced reaction kinetics and improved selectivity [14]. This technology aligns with green chemistry principles by reducing energy consumption and minimizing reaction times [18].

Power level optimization represents a critical parameter in microwave-assisted phenethyl isovalerate synthesis [18]. Research indicates that power levels of 100-300 watts, either pulsed or continuous, provide optimal results [18]. Higher power levels accelerate reaction rates but may lead to thermal decomposition or uneven heating, while insufficient power fails to achieve the benefits of microwave activation [14]. The optimal power setting depends on reaction scale, solvent system, and substrate concentration [18].

Reaction time optimization demonstrates the most significant advantage of microwave-assisted synthesis [14] [18]. Conventional esterification reactions requiring 4-6 hours can be completed in 5-30 minutes under microwave irradiation [18] [24]. Research shows that optimal reaction times of 10-15 minutes are sufficient for most phenethyl isovalerate syntheses, representing a 15-20 fold reduction compared to traditional heating methods [18]. This dramatic time reduction translates directly to improved energy efficiency and increased productivity [14].

Temperature control in microwave systems requires precise monitoring to achieve optimal yields [14] [18]. Operating temperatures of 80-140°C are typically employed, with optimal conditions around 100-120°C for most catalyst systems [18]. The rapid heating capability of microwave irradiation allows precise temperature control while minimizing thermal degradation of sensitive substrates [14]. Temperature uniformity achieved through microwave heating often results in improved selectivity compared to conventional heating methods [18].

| Parameter | Optimization Range | Effect on Yield | Key Considerations |

|---|---|---|---|

| Power Level | 100-300W | Higher power: faster reaction but potential decomposition | Avoid hotspots and decomposition |

| Reaction Time | 5-30 minutes | Optimal: 10-15 minutes | Significantly reduced vs conventional |

| Temperature | 80-140°C | Optimal: 100-120°C | Precise control critical for selectivity |

| Catalyst Loading | 1-10% w/w | Optimal: 3-5% w/w | Lower amounts often sufficient |

| Solvent Selection | Polar solvents preferred | Polar solvents enhance absorption | Solvent-free possible but requires optimization |

Continuous Flow Reactor Configurations

Continuous flow reactor technology represents a paradigm shift in phenethyl isovalerate synthesis, offering superior heat and mass transfer characteristics while enabling continuous production and improved scalability [16] [25] [27]. Flow reactors provide precise control over reaction parameters, enhanced safety profiles, and reduced waste generation compared to traditional batch processes [25]. The integration of flow chemistry with green synthesis principles offers significant advantages for sustainable phenethyl isovalerate production [27].

Tubular flow reactors represent the most versatile configuration for phenethyl isovalerate synthesis [25] [27]. These reactors typically employ diameters of 1-10 millimeters with lengths ranging from 1-10 meters, constructed from polytetrafluoroethylene or stainless steel [25]. Residence times of 1-30 minutes are achieved while maintaining yields of 70-90% [25]. The scalable design and excellent heat transfer characteristics make tubular reactors particularly attractive for industrial applications requiring continuous production [27].

Microreactors offer exceptional heat and mass transfer performance with precise process control [25]. Channel widths of 100-1000 micrometers fabricated in glass, silicon, or polydimethylsiloxane provide residence times of 10-300 seconds [25]. These systems achieve yields of 75-95% while offering the smallest footprint and highest degree of process intensification [25]. The rapid heat transfer eliminates hot spots and provides uniform reaction conditions throughout the reactor volume [16].

Packed bed reactors enable heterogeneous catalysis with reduced separation requirements [25]. These systems employ immobilized enzymes or solid acid catalysts in fixed bed configurations with variable bed volumes [25]. Residence times of 5-60 minutes deliver yields of 65-85% while simplifying downstream processing through elimination of catalyst separation steps [25]. The ability to operate with heterogeneous catalysts aligns with green chemistry principles by facilitating catalyst recovery and reuse [27].

Oscillatory flow reactors provide enhanced mixing characteristics particularly beneficial for viscous reaction mixtures [25]. Reactor diameters of 5-50 millimeters with periodic baffles create oscillatory flow patterns that improve mass transfer [25]. Residence times of 2-45 minutes achieve yields of 70-85% with reduced axial dispersion compared to conventional tubular reactors [25]. This configuration proves particularly valuable for reactions requiring intensive mixing or involving multiple phases [16].

| Reactor Type | Configuration | Residence Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Tubular Flow | 1-10mm diameter, 1-10m length | 1-30 minutes | 70-90 | Scalable, good heat transfer, continuous production |

| Microreactor | 100-1000μm channels | 10-300 seconds | 75-95 | Excellent heat/mass transfer, precise control, small footprint |

| Packed Bed | Variable bed volume | 5-60 minutes | 65-85 | Heterogeneous catalysis, reduced separation steps |

| Oscillatory Flow | 5-50mm diameter with baffles | 2-45 minutes | 70-85 | Enhanced mixing, reduced axial dispersion, suitable for viscous media |

Physical Description

XLogP3

Density

0.973-0.976

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 312 of 335 companies (only ~ 6.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

RIFM fragrance ingredient safety assessment phenethyl isovalerate, CAS Registry Number 140-26-1

A M Api, D Belsito, D Botelho, D Browne, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, R Parakhia, A Patel, T M Penning, G Ritacco, J Romine, D Salvito, T W Schultz, I G Sipes, Y Thakkar, E H Theophilus, A K Tiethof, Y Tokura, S Tsang, J WahlerPMID: 29330117 DOI: 10.1016/j.fct.2018.01.006